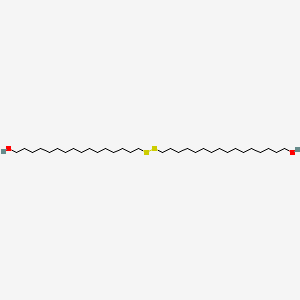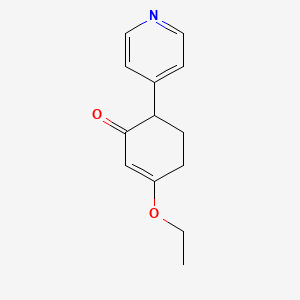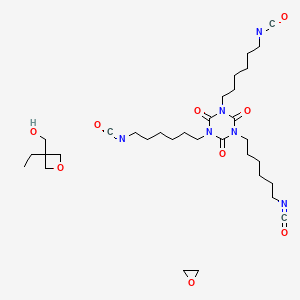
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione is a complex polymeric compound. This compound is known for its unique chemical structure, which includes a triazine ring, isocyanate groups, and polymeric chains derived from 3-ethyl-3-oxetanemethanol and oxirane. Such compounds are often used in advanced material science applications due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the polymerization of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione with 1,3,5-tris(6-isocyanatohexyl)-, 3-ethyl-3-oxetanemethanol, and oxirane. The reaction conditions often require specific catalysts and controlled temperatures to ensure the proper formation of the polymeric chains.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Common industrial methods include bulk polymerization, solution polymerization, and emulsion polymerization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the polymer.
Substitution: Substitution reactions can occur at the isocyanate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions may yield various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for advanced polymeric materials.
Medicine: Investigated for use in biomedical devices and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which this compound exerts its effects is often related to its ability to form stable polymeric networks. The molecular targets and pathways involved may include interactions with specific enzymes or receptors, depending on the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives: Similar compounds with different substituents.
Isocyanate-based polymers: Other polymers containing isocyanate groups.
Oxirane-based polymers: Polymers derived from oxirane.
Uniqueness
This compound is unique due to its combination of triazine, isocyanate, and oxirane components, which provide a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and form stable polymeric networks sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
113184-19-3 |
|---|---|
Molekularformel |
C32H52N6O9 |
Molekulargewicht |
664.801 |
IUPAC-Name |
(3-ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H36N6O6.C6H12O2.C2H4O/c31-19-25-13-7-1-4-10-16-28-22(34)29(17-11-5-2-8-14-26-20-32)24(36)30(23(28)35)18-12-6-3-9-15-27-21-33;1-2-6(3-7)4-8-5-6;1-2-3-1/h1-18H2;7H,2-5H2,1H3;1-2H2 |
InChI-Schlüssel |
OJBDDAROVNMKJN-UHFFFAOYSA-N |
SMILES |
CCC1(COC1)CO.C1CO1.C(CCCN1C(=O)N(C(=O)N(C1=O)CCCCCCN=C=O)CCCCCCN=C=O)CCN=C=O |
Synonyme |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)-, polymer with 3-ethyl-3-oxetanemethanol and oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


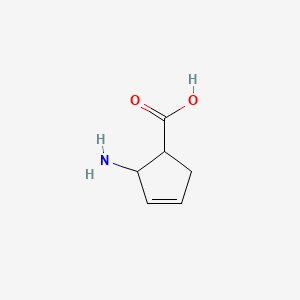
![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)
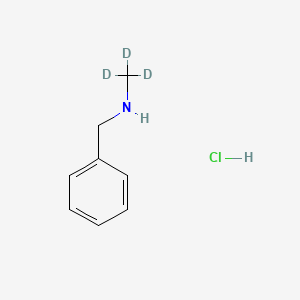
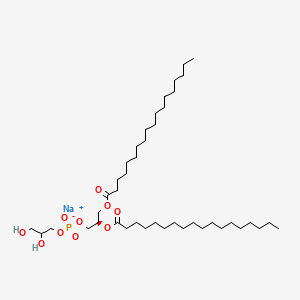
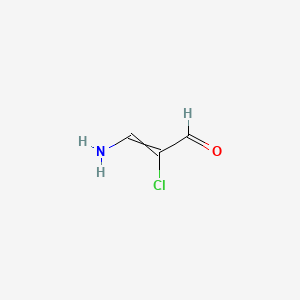
![3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride](/img/new.no-structure.jpg)
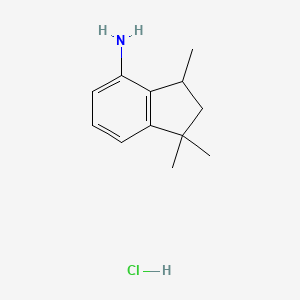
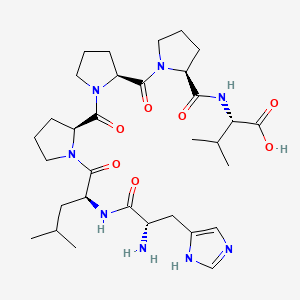
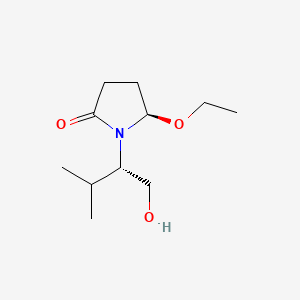
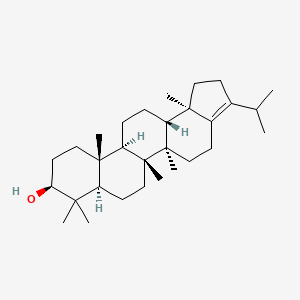
![11,14,22,26-tetrachloro-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B571147.png)
